molecular formula C7H14N2O3 B7780884 Glycyl-dl-norvaline CAS No. 1999-38-8

Glycyl-dl-norvaline

Cat. No.: B7780884
CAS No.: 1999-38-8
M. Wt: 174.20 g/mol
InChI Key: JXIQKLAZYWZTRA-RXMQYKEDSA-N
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Description

Glycyl-dl-norvaline is a dipeptide composed of glycine and dl-norvaline It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycyl-dl-norvaline can be synthesized through the condensation reaction of glycine and dl-norvaline. The reaction typically involves the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide to facilitate the formation of the peptide bond. Another method involves the use of valeric acid as the initial material, followed by acyl chlorination, bromination, ammoniation, resolution, and hydrolysis .

Industrial Production Methods

The industrial production of this compound often employs chemical synthesis methods due to their scalability and cost-effectiveness. The Strecker synthesis, which involves the use of cyanide, is a conventional method for producing dl-norvaline . this method is not ideal for large-scale production due to safety concerns associated with cyanide.

Chemical Reactions Analysis

Types of Reactions

Glycyl-dl-norvaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The peptide bond in this compound can undergo substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride.

    Coupling Reagents: Dicyclohexylcarbodiimide, N-hydroxysuccinimide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding oxo-compounds, while reduction can yield amino alcohols.

Scientific Research Applications

Glycyl-dl-norvaline has several scientific research applications, including:

    Chemistry: Used as a model compound in peptide synthesis and studies of peptide bond formation.

    Biology: Investigated for its interactions with proteases and its role in metabolic pathways.

    Medicine: Explored for potential therapeutic applications, including its use as a dietary supplement and in the treatment of certain diseases.

    Industry: Utilized in the production of chiral intermediates and other specialized chemicals.

Comparison with Similar Compounds

Similar Compounds

    Norvaline: An isomer of valine, used in the synthesis of peptides and as a dietary supplement.

    Norleucine: Another non-proteinogenic amino acid, similar in structure to norvaline but with an additional methylene group.

    Valine: A branched-chain amino acid that is incorporated into proteins and plays a role in muscle metabolism.

Uniqueness of Glycyl-dl-norvaline

This compound is unique due to its dipeptide structure, which allows it to participate in a wider range of biochemical reactions compared to its individual components. Its ability to interact with various enzymes and metabolic pathways makes it a valuable compound for research in multiple scientific disciplines.

Properties

CAS No.

1999-38-8

Molecular Formula

C7H14N2O3

Molecular Weight

174.20 g/mol

IUPAC Name

(2R)-2-[(2-aminoacetyl)amino]pentanoic acid

InChI

InChI=1S/C7H14N2O3/c1-2-3-5(7(11)12)9-6(10)4-8/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t5-/m1/s1

InChI Key

JXIQKLAZYWZTRA-RXMQYKEDSA-N

Isomeric SMILES

CCC[C@H](C(=O)O)NC(=O)CN

SMILES

CCCC(C(=O)O)NC(=O)CN

Canonical SMILES

CCCC(C(=O)O)NC(=O)CN

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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